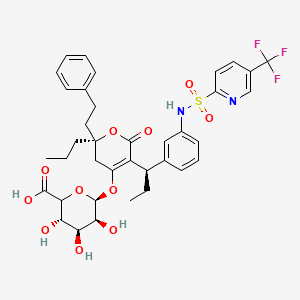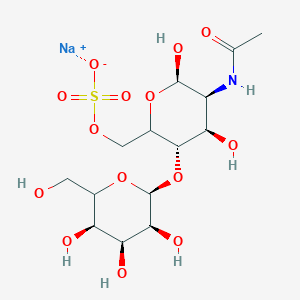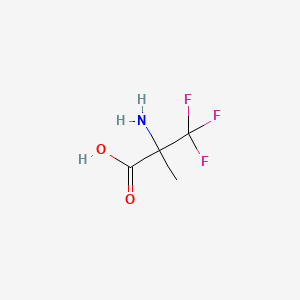
ethyl (Z)-4-bromo-3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl (Z)-4-bromo-3-methylbut-2-enoate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of butenoic acid, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
ethyl (Z)-4-bromo-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-4-bromo-3-methylbut-2-enoate typically involves the bromination of 3-methyl-2-butenoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl (Z)-4-bromo-3-methylbut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding butenoic acid derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Ethyl 4-hydroxy-3-methyl-2-butenoate.
Reduction: Ethyl 3-methyl-2-butenoate.
Oxidation: Ethyl 4-bromo-3-methyl-2-butenoic acid.
Mécanisme D'action
The mechanism of action of ethyl (Z)-4-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom in the compound is highly reactive, making it a good candidate for nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Ethyl 4-bromo-3-methyl-2-butenoate: The cis isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 4-bromo-3-methyl-2-butenoate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
ethyl (Z)-4-bromo-3-methylbut-2-enoate is unique due to its specific geometric configuration (E-isomer) and the presence of both bromine and ethyl ester groups. This combination of features makes it particularly useful in synthetic organic chemistry for the preparation of various derivatives and as a precursor in complex molecule synthesis.
Propriétés
IUPAC Name |
ethyl (Z)-4-bromo-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-XQRVVYSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)
![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)



![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

